molecular formula C16H13N3O2S B12214823 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide

2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide

Cat. No.: B12214823
M. Wt: 311.4 g/mol
InChI Key: LHFXELLLSHFRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide, a possible synthetic route could involve the following steps:

Industrial Production Methods

Industrial production of quinoxaline derivatives often focuses on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly adopted .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide is unique due to the presence of both hydroxy and thio groups, which can enhance its reactivity and biological activity compared to simpler quinoxaline derivatives .

Properties

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C16H13N3O2S/c20-14(17-11-6-2-1-3-7-11)10-22-16-15(21)18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,17,20)(H,18,21)

InChI Key

LHFXELLLSHFRIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.